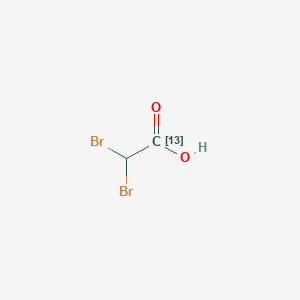

2,2-dibromoacetic acid

Description

Contextualization within Halogenated Acetic Acids Research

Halogenated acetic acids (HAAs) are a class of compounds that are among the most prevalent groups of known specific byproducts formed during the disinfection of water with chlorine-containing compounds. iarc.fr 2,2-Dibromoacetic acid is a prominent member of this group, which also includes monochloroacetic acid, dichloroacetic acid, trichloroacetic acid, and monobromoacetic acid. nih.govnh.gov The formation of these compounds occurs when disinfectants like chlorine react with natural organic matter present in water sources. iarc.fr

The presence of bromide ions in the source water is a key factor in the formation of brominated HAAs like this compound. iarc.frwho.int When bromide is oxidized, it can react with organic matter to form these brominated compounds. iarc.fr Consequently, the concentration of this compound in treated water can fluctuate depending on the bromide levels in the original water source. iarc.fr For instance, studies have shown higher concentrations of dibromoacetic acid in utilities with higher bromide ion levels. iarc.fr

Research into HAAs as a group is driven by their widespread presence in drinking water and the need to understand their potential environmental fate and effects. nh.gov The U.S. Environmental Protection Agency (EPA) regulates the sum of the concentrations of five specific haloacetic acids, including dibromoacetic acid, in drinking water. nih.gov

Research Trajectories and Academic Significance of this compound

The academic significance of this compound stems from its role as a prevalent water contaminant and a subject of toxicological and environmental research. nih.govresearchgate.net It is not known to occur naturally and is primarily identified as a byproduct of water treatment. iarc.frnih.gov Commercially, it is produced in small quantities for research purposes only. iarc.frnih.gov

Occurrence and Detection. A significant area of research has focused on the occurrence and detection of this compound in various water sources. Studies have documented its presence in drinking water, groundwater, and even swimming pools. iarc.frnih.gov For example, a survey of drinking water in the Netherlands found dibromoacetic acid in all samples prepared from surface water. nih.gov In the United States, data has shown its presence in both groundwater and surface water distribution systems. iarc.frnih.gov

The development of sensitive analytical methods has been crucial for this research. Techniques such as gas chromatography with electron capture detection (GC-ECD) and ion chromatography with electrospray ionization tandem mass spectrometry are used to determine its concentration in water, with detection limits in the micrograms per liter (µg/L) range. iarc.frwho.intnih.gov

Degradation and Environmental Fate. Understanding the environmental fate of this compound is another key research trajectory. In the atmosphere, it is expected to exist as a vapor and degrade through reaction with photochemically produced hydroxyl radicals. nih.gov Studies on its thermal degradation in water have shown that it degrades via hydrolysis. academicjournals.org The half-life of this compound through thermal degradation at 15°C has been extrapolated to be 12 years. academicjournals.org It is also a known degradate of the biocide 2,2-dibromo-3-nitrilopropionamide (DBNPA). atamanchemicals.com

Toxicological Research. A substantial body of academic research has investigated the biological effects of this compound. Studies in laboratory animals have explored its effects on various organs and systems. Research has indicated that it can cause DNA hypomethylation and peroxisome proliferation in the liver of rodents. oup.com Other studies have focused on its potential reproductive and developmental toxicity. oup.comepa.gov For instance, research in rats has shown that continuous exposure to dibromoacetic acid can delay pubertal development and affect sperm quality. oup.com It is important to note that these studies often use concentrations significantly higher than those typically found in drinking water. oup.com

Interactive Data Table: Occurrence of this compound in Water

| Location/Study | Water Type | Concentration Range (µg/L) | Mean/Median Concentration (µg/L) |

| Water-treatment plant, Barcelona, Spain | Pre-chlorinated water | 3.1–10 | 5.6 (mean) |

| Water-treatment plant, Barcelona, Spain | Sand-filtered water | 5–8.4 | 6.7 (mean) |

| Water-treatment plant, Barcelona, Spain | Ozonated water | 5.2–10 | 7.7 (mean) |

| Water-treatment plant, Barcelona, Spain | Post-chlorinated water | 2.1–5.7 | 3.7 (mean) |

| 35 Water-treatment facilities, USA | Drinking water | - | 0.9–1.5 (median) |

| Drinking-water utility with high bromide, USA | Clear-well effluent | 7.8–19 | - |

| 20 Drinking-waters, Netherlands | Surface water derived | Not detected–6.5 | - |

| 35 Finnish waterworks | Drinking water | 1.3–27 | - |

| USA drinking-water supplies | Groundwater distribution systems | < 1.0–12.85 | 0.91 (mean) |

| USA drinking-water supplies | Surface water distribution systems | < 1.0–11.77 | 0.96 (mean) |

Interactive Data Table: Analytical Methods for this compound

| Method | Procedure | Matrix | Detection Limit (µg/L) |

| EPA Method 552.1 | Ion-exchange liquid-solid extraction and gas chromatography with electron capture detector | Drinking water, ground water, raw source water | 0.09 |

| EPA Method 552.2 | Liquid-liquid extraction, derivitization and gas chromatography with electron capture detection | Drinking water, ground water, raw source water | 0.066 |

| EPA Method (2003) | Gas chromatography with electron capture detection following extraction and conversion to its methyl ester | Drinking-water | 0.012 |

| EPA Method (2009) | Ion chromatography by electrospray ionization tandem mass spectrometry | Drinking-water | 0.015 |

| Standard Method 6251B | - | - | 0.065 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C2H2Br2O2 |

|---|---|

Molecular Weight |

218.84 g/mol |

IUPAC Name |

2,2-dibromoacetic acid |

InChI |

InChI=1S/C2H2Br2O2/c3-1(4)2(5)6/h1H,(H,5,6)/i2+1 |

InChI Key |

SIEILFNCEFEENQ-VQEHIDDOSA-N |

Isomeric SMILES |

C([13C](=O)O)(Br)Br |

Canonical SMILES |

C(C(=O)O)(Br)Br |

Origin of Product |

United States |

Synthesis Methodologies for 2,2 Dibromoacetic Acid

Laboratory and Industrial Scale Preparative Routes

The primary method for the synthesis of 2,2-dibromoacetic acid on both laboratory and industrial scales is through the bromination of bromoacetic acid. This reaction can be achieved using a mixture of bromide and bromate (B103136) in a 2:1 ratio under acidic conditions. nih.gov Another established method involves the direct bromination of acetic acid. This can be performed at elevated temperatures and pressures or by using a catalyst such as dry hydrogen chloride or red phosphorus, the latter of which leads to the formation of bromoacetyl bromide as an intermediate. orgsyn.orgwikipedia.org

A detailed procedure for the synthesis of bromoacetic acid, a precursor, involves heating a mixture of glacial acetic acid, acetic anhydride, and pyridine (B92270) to boiling. Bromine is then added, and the reaction proceeds until the liquid becomes colorless. orgsyn.org To produce dibromoacetic acid, the amount of bromine is doubled, and the reaction is refluxed at 150°C, resulting in good yields. sciencemadness.org

While the direct bromination of acetic or bromoacetic acid remains the most common synthetic route, other pathways for the formation of bromoacetic acid, the precursor to this compound, have been explored. These alternative methods include:

The reaction of chloroacetic acid with hydrogen bromide at elevated temperatures. orgsyn.org

The oxidation of ethylene (B1197577) bromide using fuming nitric acid. orgsyn.org

The oxidation of an ethanolic solution of bromoacetylene with air. orgsyn.org

The hydrolysis of ethyl α,β-dibromovinyl ether. orgsyn.org

Additionally, a process for preparing bromoacetic acid and its esters involves the reaction of chloroacetic acid with potassium bromide or sodium bromide in the presence of sulfuric acid. google.com These alternative routes to the precursor could potentially be adapted for the synthesis of this compound.

Unintended Formation during Disinfection Processes

This compound is a known disinfection byproduct (DBP) formed during water treatment processes. ewg.orgnih.gov Its formation occurs when disinfectants like chlorine react with natural organic matter (NOM), such as humic and fulvic acids, present in the water. nih.govnih.gov If bromide is present in the source water, it can be oxidized to hypobromous acid, which then reacts with the organic matter to form brominated organic compounds, including this compound. nih.gov The reaction of brominated and/or chlorinated oxidizing agents with this organic matter can also produce mixed brominated and chlorinated compounds. nih.gov

The concentration of this compound in drinking water can vary, with measured levels reaching up to 39 µg/L. nih.gov The highest concentrations are typically found in waters with high bromide content. nih.gov

Several factors influence the formation of this compound during water treatment. The relative amounts of disinfection byproducts are affected by:

The nature and concentration of organic precursor materials. nih.govnih.gov

Water temperature. nih.govnih.gov

The type of disinfectant used. nih.govnih.gov

The disinfectant dose and contact time. nih.govnih.gov

The concentration of bromide in the source water has a significant impact on the speciation of the disinfection byproducts. nih.gov For instance, studies have shown that different disinfection methods yield varying concentrations of this compound. Chlorination has been observed to produce concentrations between 12 and 38.7 µg/L, while combinations of chloramine (B81541) plus chlorine dioxide, and chlorination plus chlorine dioxide, resulted in concentrations of 12.5 µg/L and between 14.1 and 23.3 µg/L, respectively. nih.gov The use of alternative disinfectants like ozone, chloramines, and chlorine dioxide is often employed to reduce the levels of haloacetic acids. nih.gov However, water treatment systems using chlorine dioxide have been found to produce higher levels of nine haloacetic acids compared to those using only chlorine or chloramine. nih.gov

Chemical Reactivity and Transformation Mechanisms of 2,2 Dibromoacetic Acid

Nucleophilic Substitution Reaction Pathways

The chemical structure of 2,2-dibromoacetic acid (DBAA), featuring two bromine atoms on the alpha-carbon (α-carbon), makes it susceptible to nucleophilic substitution reactions. The bromine atoms are good leaving groups, and their strong electron-withdrawing nature renders the α-carbon electrophilic, promoting attack by nucleophiles.

One of the most significant nucleophilic substitution reactions for dihaloacetic acids is hydrolysis. researchgate.net In this reaction, a water molecule acts as the nucleophile, attacking the electrophilic α-carbon and displacing a bromide ion. This process can lead to the formation of intermediate products which can be further transformed. The degradation of di-substituted haloacetic acids, including DBAA, primarily occurs via hydrolysis. researchgate.net The rate of hydrolysis is influenced by factors such as temperature and pH. epa.gov

The mechanism of nucleophilic substitution can follow either an SN1 or SN2 pathway. masterorganicchemistry.com An SN2 mechanism involves a single, concerted step where the nucleophile attacks the carbon as the leaving group departs. ksu.edu.sa This pathway is typically favored for primary and less sterically hindered secondary alkyl halides. masterorganicchemistry.com Conversely, an SN1 reaction is a two-step process involving the formation of a carbocation intermediate, which is then attacked by the nucleophile. ksu.edu.sa This pathway is favored for tertiary substrates that can form stable carbocations. masterorganicchemistry.com For this compound, the presence of two bulky bromine atoms on the α-carbon introduces significant steric hindrance, which would typically disfavor an SN2 reaction. However, the formation of a primary carbocation adjacent to a carboxylic acid group is also generally unfavorable.

Research on the hydrolysis of various haloacetic acids has provided insight into their relative stability. The table below shows the extrapolated half-lives for the degradation of several haloacetic acids in water at 15°C, highlighting the role of hydrolysis in their transformation.

| Compound | Abbreviation | Degradation Pathway | Half-life at 15°C (extrapolated) |

|---|---|---|---|

| Monobromoacetic acid | MBAA | Hydrolysis | 2 years |

| Dibromoacetic acid | DBAA | Hydrolysis | 12 years |

| Monochloroacetic acid | MCAA | Hydrolysis | 15 years |

| Dichloroacetic acid | DCAA | Hydrolysis | 68 years |

| Bromochloroacetic acid | BCAA | Hydrolysis | 6 years |

Data sourced from Lifongo et al. (2010). researchgate.net

Elimination Reaction Dynamics

Elimination reactions are a class of organic reactions in which two substituents are removed from a molecule, typically resulting in the formation of a double or triple bond. byjus.com The most common mechanisms are the E1 (unimolecular elimination) and E2 (bimolecular elimination) pathways. byjus.comdalalinstitute.com The E2 mechanism is a one-step, concerted process where a base removes a proton from a carbon adjacent (β-position) to the leaving group, while the leaving group departs simultaneously. libretexts.org The E1 mechanism is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate, followed by deprotonation by a base at the β-position. byjus.com

For a typical dehydrohalogenation elimination reaction to occur, the presence of a hydrogen atom on a β-carbon is required. dalalinstitute.com In the case of this compound (Br₂CHCOOH), the α-carbon is bonded to the two bromine atoms and the carboxyl group, and there are no β-carbons or β-hydrogens in its structure. Consequently, the standard E1 and E2 dehydrohalogenation pathways are not viable transformation routes for this molecule.

However, other types of elimination reactions are possible. One notable reaction for haloacetic acids is decarboxylation, which involves the elimination of carbon dioxide from the carboxyl group. researchgate.net Tri-substituted haloacetic acids, such as tribromoacetic acid (TBAA), are known to degrade through decarboxylation. researchgate.net This process is influenced by the stability of the resulting carbanion intermediate. While less common for di-substituted acids compared to tri-substituted ones, decarboxylation can occur under certain conditions, such as during esterification with acidic methanol (B129727). oup.com For instance, studies have shown that tribromoacetic acid undergoes partial decarboxylation during this process to yield bromoform (B151600). oup.com

Carboxylic Acid Functional Group Chemical Behavior

The carboxyl group (–COOH) is the defining functional group of carboxylic acids and dictates much of their chemical behavior. msu.eduschoolwires.net It is composed of a hydroxyl group (–OH) bonded to a carbonyl group (C=O). msu.edu

Acidity: Carboxylic acids are Brønsted-Lowry acids due to their ability to donate a proton from the hydroxyl group. wikipedia.org The acidity of this compound is significantly enhanced by the inductive effect of the two bromine atoms. libretexts.org These electronegative atoms withdraw electron density from the carboxyl group, stabilizing the resulting carboxylate anion (Br₂CHCOO⁻) after deprotonation. schoolwires.netlibretexts.org This stabilization makes the acid stronger (i.e., lowers its pKa value) compared to unsubstituted acetic acid. The trend of increasing acidity with halogen substitution is well-documented for haloacetic acids.

| Carboxylic Acid | Dissociation Constant (Ka) | pKa |

|---|---|---|

| Acetic acid | 1.7 x 10-5 | 4.76 |

| Chloroacetic acid | 1.40 x 10-3 | 2.86 |

| Dichloroacetic acid | 5.53 x 10-2 | 1.25 |

| Trichloroacetic acid | 2.00 x 10-1 | 0.70 |

Data sourced from March (1968) and Gould (1959) as cited in a study by the University of Northern Iowa. uni.eduAdditional pKa values from various chemistry resources. schoolwires.netlibretexts.org

Esterification: Like other carboxylic acids, this compound can undergo esterification, a reaction with an alcohol to form an ester. This reaction is typically catalyzed by a strong acid. oup.com The process, known as Fischer esterification, involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid. oup.com The conversion of haloacetic acids to their methyl esters is a common derivatization step for analytical purposes, such as gas chromatography. oup.com Studies on the esterification of various acids, including dichloroacetic acid, have been conducted to determine reaction rates with different alcohols and catalysts. asianpubs.orgmit.edu

Reduction and Decarboxylation: The carboxyl group can be reduced under specific conditions. For example, carboxylic acids can be reduced to aldehydes or alcohols using powerful reducing agents. wikipedia.org As mentioned previously, decarboxylation is another key reaction. The thermal degradation of tri-substituted haloacetic acids proceeds through decarboxylation, and while di-substituted acids like DBAA primarily degrade via hydrolysis, decarboxylation can be a competing pathway under certain conditions. researchgate.net

Interactions with Lewis Acids and Bases

The Lewis theory of acids and bases provides a broad framework for understanding the reactivity of this compound. A Lewis acid is defined as an electron-pair acceptor, while a Lewis base is an electron-pair donor. libretexts.orgsavemyexams.com this compound possesses sites that allow it to act as both a Lewis acid and a Lewis base.

As a Lewis Base: The oxygen atoms of the carboxyl group have lone pairs of electrons that can be donated. libretexts.org The carbonyl oxygen (C=O) is particularly nucleophilic and can act as a Lewis base by donating an electron pair to a Lewis acid. wikipedia.org For example, in acid-catalyzed reactions like esterification, the first step is the protonation of the carbonyl oxygen by a proton (H⁺), which is a simple Lewis acid. chemrxiv.org This interaction forms a Lewis adduct, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol (the nucleophile). savemyexams.comwikipedia.org

As a Lewis Acid: this compound has multiple sites that can accept electrons, thereby functioning as a Lewis acid.

The Proton: The acidic proton of the hydroxyl group is an electron acceptor and readily reacts with Lewis bases (Brønsted-Lowry bases). iitk.ac.in

The Carbonyl Carbon: The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond and can accept an electron pair from a strong nucleophile (a Lewis base). libretexts.org

The α-Carbon: The carbon atom bonded to the two bromine atoms is highly electrophilic. The electronegative bromine atoms strongly withdraw electron density, making this carbon a prime target for attack by nucleophiles, which are Lewis bases. acseusa.org Nucleophilic substitution reactions at this center are essentially Lewis acid-base interactions, where the α-carbon acts as the Lewis acid and the incoming nucleophile acts as the Lewis base. wikipedia.org

The Hard and Soft Acids and Bases (HSAB) principle can also offer predictive insight into these interactions. This concept classifies Lewis acids and bases as "hard" (small, high charge density, not very polarizable) or "soft" (large, low charge density, highly polarizable). uni-siegen.de Hard acids tend to react preferentially with hard bases, and soft acids with soft bases. uni-siegen.de For example, the proton (a hard acid) reacts readily with a hydroxide (B78521) ion (a hard base). The reactivity of the electrophilic α-carbon with various nucleophiles (Lewis bases) would also be influenced by their respective hard or soft characteristics.

Research Applications of 2,2 Dibromoacetic Acid in Synthetic Organic Chemistry

Stereoselective Synthesis of (E)-α,β-Unsaturated Carboxylic Acids

A notable application of 2,2-dibromoacetic acid is in the stereoselective synthesis of (E)-α,β-unsaturated carboxylic acids. A direct reaction of dibromoacetic acid with various aldehydes, promoted by samarium diiodide (SmI2), yields (E)-α,β-unsaturated carboxylic acids with high efficiency and complete stereoselectivity. This method is significant as it circumvents the need for protection and deprotection of the carboxylic acid functional group, streamlining the synthetic process.

The reaction proceeds through an aldol-type addition followed by a β-elimination, both facilitated by samarium diiodide. The proposed mechanism involves the formation of a samarium enolate which then reacts with an aldehyde. This process has proven effective for a range of aldehydes, including those that are easily enolizable, consistently producing the desired products in good to excellent yields.

Table 1: Synthesis of (E)-α,β-Unsaturated Carboxylic Acids

| Aldehyde Reactant | Product | Yield (%) |

|---|---|---|

| Benzaldehyde | (E)-Cinnamic acid | 95 |

| 4-Chlorobenzaldehyde | (E)-4-Chlorocinnamic acid | 92 |

| 2-Naphthaldehyde | (E)-3-(2-Naphthyl)acrylic acid | 98 |

| Decanal | (E)-2-Dodecenoic acid | 85 |

This table is based on data presented in the synthesis of (E)-α,β-unsaturated carboxylic acids using this compound and samarium diiodide.

Utility in Ligand Synthesis

While direct examples of this compound being a ligand itself are not prominent, its derivatives and related compounds are instrumental in ligand synthesis. The carboxylate functionality, which can be introduced or modified using bromoacetic acid derivatives, is a common feature in ligands used for forming metal complexes. The principles of attaching ligands to support matrices often involve reactions with functional groups like thiols, amines, and carboxyl groups.

Facilitation of Carbon-Carbon Bond Formation

The reaction of this compound with aldehydes promoted by samarium diiodide is a prime example of its role in facilitating carbon-carbon bond formation. This specific reaction represents the first instance of a C-C bond formation promoted by SmI2 that involves a carboxylic acid directly. This method provides a practical and scalable route for synthesizing α,β-unsaturated carboxylic acids, which are valuable intermediates in organic synthesis. The formation of a new carbon-carbon bond is a critical step in building more complex molecular skeletons from simpler precursors.

Role as a Solvent in Non-Aqueous Systems

This compound can function as a non-aqueous solvent, although its utility is specific. Due to its low dielectric constant, it is generally a poor solvent for ionic compounds. For instance, anhydrous chlorides of lithium, sodium, potassium, ammonium (B1175870), calcium, strontium, and barium are insoluble in it. However, it can dissolve certain compounds. For example, tetramethylammonium (B1211777) chloride and bromide are highly soluble, and when dissolved in excess, they form the corresponding dibromoacetates.

The solvent properties of this compound are also demonstrated by its ability to form adducts. Strong Lewis acids can form solid adducts with dibromoacetic acid. Additionally, it can dissolve iodides and thiocyanates of metals like manganese, barium, silver, cobalt, nickel, and copper more readily than their chloride and bromide counterparts. Non-metals such as carbon, sulfur, selenium, tellurium, phosphorus, aluminum, chromium, copper, and lead are insoluble in fused dibromoacetic acid.

Table 2: Solubility of Various Compounds in this compound

| Compound Type | Examples | Solubility |

|---|---|---|

| Alkali Metal Ethoxides | Magnesium ethoxide, Aluminum ethoxide | Insoluble |

| Alkaline Earth Acetates | Calcium acetate, Magnesium acetate, Strontium acetate | Insoluble |

| Other Metal Acetates | Cadmium acetate | Soluble |

| Ammonium Halides | Tetramethylammonium chloride, Tetramethylammonium bromide | Highly Soluble |

| Metal Halides | Zinc chloride, Calcium chloride, Magnesium chloride | Forms Adducts |

| Alkali/Alkaline Earth Chlorides | LiCl, NaCl, KCl, NH4Cl, CaCl2, SrCl2, BaCl2 | Insoluble |

| Metal Iodides/Thiocyanates | Mn, Ba, Ag, Co, Ni, Cu iodides and thiocyanates | Fairly Soluble |

This table summarizes the solvent behavior of this compound with various classes of chemical compounds.

Environmental Formation Pathways of 2,2 Dibromoacetic Acid

Disinfection Byproduct Formation in Water Treatment Systems

The formation of 2,2-dibromoacetic acid in water treatment systems is a complex process influenced by the type of disinfectant used, the quality of the source water, and the presence of specific precursors. rsc.orgepa.gov

Mechanisms Involving Chlorine and Bromide Species

The most common pathway for the formation of this compound involves the use of chlorine-containing disinfectants in water that contains bromide ions and natural organic matter (NOM). nih.govnih.gov When chlorine, in the form of hypochlorous acid (HOCl) or hypochlorite (B82951) (OCl-), is added to water, it can oxidize bromide ions (Br-) to form hypobromous acid (HOBr). scispace.comresearchgate.net

Hypobromous acid is a more potent halogenating agent than hypochlorous acid. researchgate.netresearchgate.net It readily reacts with natural organic matter, which is a complex mixture of organic compounds derived from the decomposition of plant and animal matter, to produce a variety of brominated disinfection byproducts, including this compound. scispace.comresearchgate.net The concentration of this compound in treated water is often directly related to the concentration of bromide in the source water; higher bromide levels typically lead to higher concentrations of brominated DBPs. nih.goviarc.fr For instance, in one study, increasing the chlorine dosage from 0.5 to 3 mg/L resulted in an increase in the maximum yield of dibromoacetic acid from 1.8 to 7.4 μg/L. deswater.com

The speciation of disinfection byproducts is significantly impacted by the bromide content in the source water. nih.gov In waters with low bromide levels, chlorinated byproducts like dichloroacetic acid are more prevalent. nih.gov However, as the bromide concentration increases, a shift occurs towards the formation of brominated compounds such as bromoform (B151600) and dibromoacetic acid. nih.gov

Contributions from Natural Organic Matter Reactivity

Natural organic matter (NOM) serves as the primary precursor for the formation of disinfection byproducts. scispace.comscholaris.ca NOM is a heterogeneous mixture of organic compounds, with humic and fulvic acids being major components that are particularly reactive with disinfectants. iarc.frscispace.com The hydrophobic fraction of NOM is especially reactive and is responsible for the formation of the majority of DBPs. scholaris.ca

The reaction between disinfectants and NOM leads to a decrease in the dissolved organic carbon (DOC) concentration, providing evidence of the formation of DBPs. researchgate.net The structure and chemical characteristics of NOM, such as its aromaticity and molecular weight, influence its reactivity and the types of DBPs that are formed. researchgate.net For example, humic acids, with their high molecular weight and aromatic content, are significant precursors for trihalomethanes (THMs) and haloacetic acids (HAAs), including this compound. scispace.com

The specific UV absorbance (SUVA) of a water sample, which is the UV absorbance at 254 nm divided by the DOC concentration, is often used as an indicator of the humic content and has been correlated with DBP formation. acs.org

Influence of Alternative Disinfectants (e.g., Peracetic Acid, Performic Acid)

In an effort to reduce the formation of regulated DBPs, alternative disinfectants such as peracetic acid (PAA) and performic acid (PFA) are being investigated.

Peracetic Acid (PAA):

While PAA is generally considered to produce fewer halogenated DBPs than chlorine, its use in waters containing halides can still lead to the formation of brominated compounds. scholaris.caacs.org In saline or brackish waters with high bromide concentrations, PAA can oxidize bromide to form hypobromous acid, which then reacts with NOM to form brominated DBPs, including this compound. rsc.orgresearchgate.net One study found that treatment of brackish water with 2 mM PAA resulted in the formation of up to 230 µg/L of dibromoacetic acid. researchgate.net The ratio of PAA to hydrogen peroxide (H₂O₂), which is often present in commercial PAA solutions, can significantly affect the formation of iodinated and brominated DBPs. science.gov

Performic Acid (PFA):

Preliminary research suggests that performic acid may have a lower potential for DBP formation compared to both chlorine and PAA. acs.org PFA has been shown to oxidize halides, but it also rapidly self-decays, which may limit the formation of halogenating agents like hypobromous acid over longer periods. acs.org A systematic evaluation comparing PAA, PFA, and chlorine found that in saline wastewater, PFA effectively minimized the formation of all tested DBPs, whereas PAA surprisingly produced more brominated and iodinated DBPs than chlorine over a 24-hour period. acs.org

Environmental Transformation and Generation Processes

Beyond engineered water treatment systems, this compound can be generated through environmental transformation processes. One such pathway involves the degradation of certain biocides. For example, the biocide 2,2-dibromo-3-nitrilopropionamide (DBNPA), used in applications such as unconventional oil and gas extraction, can degrade in the environment to form this compound. asm.org

The degradation of DBNPA can proceed through hydrolysis to form dibromoacetonitrile (B109444) (DBAN) and then dibromoacetamide (DBAM), which ultimately hydrolyzes to this compound. asm.org The half-life of this compound formed from this process has been reported to be around 300 days, eventually breaking down into glyoxylic acid, oxalic acid, bromide ions, and carbon dioxide. asm.org The degradation pathway and the stability of these compounds are influenced by environmental factors such as pH, the presence of total organic carbon, and exposure to UV light. asm.org

Interactive Data Table: Formation of this compound with Different Disinfectants

Below is a summary of research findings on the formation of this compound (DBAA) under various disinfection scenarios.

| Disinfectant | Water Type | Bromide Level | DBAA Concentration (µg/L) | Reference |

| Chlorination | Drinking Water | High | 12 - 38.7 | nih.gov |

| Chlorination + Chlorine Dioxide | Drinking Water | High | 14.1 - 23.3 | nih.gov |

| Chloramine (B81541) + Chlorine Dioxide | Drinking Water | High | 12.5 | nih.gov |

| Peracetic Acid (PAA) | Brackish Water | High | up to 230 | researchgate.net |

| Peracetic Acid (PAA) | Saline Wastewater | High | More than chlorine (qualitative) | acs.org |

| Performic Acid (PFA) | Saline Wastewater | High | Minimal (qualitative) | acs.org |

| Ozone | Brackish/Seawater | High | Formed | rsc.org |

Environmental Occurrence and Distribution of 2,2 Dibromoacetic Acid

Detection and Quantification in Drinking Water Supplies

2,2-Dibromoacetic acid is one of the five haloacetic acids (HAA5) regulated by the United States Environmental Protection Agency (EPA), with a combined maximum contaminant level (MCL) for the sum of these five acids set at 60 µg/L. nih.gov It is frequently detected in treated drinking water, and its concentration can be influenced by the characteristics of the source water and the specifics of the treatment process. nih.goviarc.fr

Surface water sources, such as rivers and lakes, often contain higher levels of natural organic matter, which can serve as precursors for the formation of this compound during chlorination. nih.gov Consequently, drinking water derived from surface water sources tends to have detectable levels of this compound.

Data from drinking water supplies in the USA indicated a mean concentration of this compound in surface water distribution systems of 0.96 µg/L, with a range from below the detection limit to 11.77 µg/L. nih.gov Another source reported a slightly higher mean concentration of 1.09 µg/L in surface water distribution systems. who.int In a survey of 20 drinking water sources in the Netherlands, haloacetic acids, including brominated forms, were found in all supplies prepared from surface water. who.int The concentration of this compound is significantly influenced by the bromide content of the source water; higher bromide levels generally lead to higher concentrations of brominated DBPs like DBAA. nih.govuga.edu For instance, at a utility with high bromide levels, concentrations of this compound ranged from 7.8 to 19 µg/L. nih.goviarc.fr

Table 1: Concentrations of this compound in Surface Water Distribution Systems

| Location/Study | Mean Concentration (µg/L) | Range of Concentrations (µg/L) | 90th Percentile (µg/L) |

| USA (EPA, 2005) nih.gov | 0.96 | < 1.0–11.77 | 2.80 |

| USA (US EPA, 2000) who.int | 1.09 | Not Reported | Not Reported |

| Utility with High Bromide nih.goviarc.fr | Not Reported | 7.8–19 | Not Reported |

Groundwater sources typically have lower levels of natural organic matter compared to surface waters. amazonaws.com As a result, the formation potential for this compound in groundwater systems is often lower. However, the presence of bromide ions in groundwater can still lead to its formation during disinfection. who.int

Table 2: Concentrations of this compound in Groundwater Distribution Systems

| Location/Study | Mean Concentration (µg/L) | Range of Concentrations (µg/L) | 90th Percentile (µg/L) |

| USA (EPA, 2005) nih.gov | 0.91 | < 1.0–12.85 | 3.03 |

| USA (US EPA, 2000) who.int | 0.82 | Not Reported | Not Reported |

| Netherlands Survey who.int | Not Detected | Not Applicable | Not Applicable |

The concentration of this compound can vary both spatially and temporally within a water distribution system. researchgate.net These variations are influenced by factors such as water age, temperature, pH, and residual chlorine levels. amazonaws.com

Seasonal variations are a significant factor, with concentrations of haloacetic acids often peaking in the warmer summer and autumn months. amazonaws.comresearchgate.net For example, at a drinking water utility with seasonally varying bromide levels, this compound concentrations were 14 µg/L in the summer, 17 µg/L in the fall, and 13 µg/L in the winter. nih.gov

Spatially, concentrations of haloacetic acids can change as water travels through the distribution system. Some studies have shown that HAA concentrations can initially increase and then decrease further down the system, possibly due to microbial degradation. researchgate.net However, the relationship between water age and HAA5 concentrations can vary seasonally. nih.gov The material of the pipes (B44673) within the distribution system can also influence the formation of disinfection byproducts. researchgate.net

Presence in Other Aquatic Matrices

Beyond drinking water supplies, this compound has been identified in other aquatic environments where disinfection processes are used.

Swimming pools are environments with a high potential for DBP formation due to the continuous disinfection of water that contains a high organic load from swimmers. nih.gov this compound has been detected in the water of large public swimming pools that use either chlorine or bromine for disinfection. nih.gov The presence of various haloacetic acids, including dibromoacetic acid, has been confirmed in studies of swimming pool water. nih.gov

The formation of this compound as a byproduct of chlorination and chloramination of water can lead to its release into the environment through various waste streams, including wastewater. nih.govnih.gov this compound has been identified as a degradate in wastewater systems. regulations.gov Its presence in wastewater effluents is a concern as these effluents are often discharged into surface waters, which may be used as sources for drinking water downstream.

Absence of Natural Occurrence

This compound is not known to be a naturally occurring compound in the vast majority of the biosphere. It is predominantly recognized as an anthropogenic substance, primarily formed as a disinfection byproduct (DBP) during the chlorination of water sources that contain bromide ions and natural organic matter. This process leads to its widespread, low-level presence in treated drinking water and swimming pools.

However, a notable exception to its synthetic origin is its biosynthesis by the red seaweed Asparagopsis taxiformis. This marine alga is known to produce a diverse array of halogenated compounds, including this compound. Research has shown that Asparagopsis taxiformis not only contains this compound within its biomass but also releases it into the surrounding aquatic environment.

Detailed research has quantified the presence of this compound in this specific seaweed. Studies have identified it as one of several halogenated metabolites produced by the alga, although it is typically found in lower concentrations compared to other compounds like bromoform (B151600). The production of these substances is believed to serve as a chemical defense mechanism for the seaweed.

The table below summarizes the concentrations of this compound and other major halogenated compounds found in Asparagopsis taxiformis from a study identifying its bioactive components.

Table 1: Concentration of Major Halogenated Compounds in Asparagopsis taxiformis

| Compound | Concentration (μg g⁻¹ dry weight) |

|---|---|

| Bromoform | 1723 |

| Dibromochloromethane | 15.8 |

| Bromochloroacetic acid | 9.8 |

| This compound | 0.9 |

This natural production by Asparagopsis taxiformis represents a unique case in the context of the broader environmental occurrence of this compound, which is otherwise overwhelmingly attributed to human-led water treatment processes.

Analytical Methodologies for 2,2 Dibromoacetic Acid Detection and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 2,2-dibromoacetic acid from complex sample matrices, thereby enabling accurate quantification. The choice of chromatographic technique often dictates the required sample preparation and the achievable sensitivity.

Gas chromatography coupled with an electron capture detector (GC-ECD) is a well-established and widely used technique for the analysis of haloacetic acids (HAAs), including this compound. who.intthermofisher.com Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have promulgated methods such as EPA Method 552.1, 552.2, and 552.3, which utilize this approach. who.intthermofisher.comepa.gov

The fundamental principle of this method involves the separation of volatile compounds based on their partitioning between a stationary phase within a capillary column and a mobile gas phase. oup.com Because haloacetic acids are non-volatile, a critical derivatization step is required to convert them into more volatile forms, specifically methyl esters, before they can be analyzed by GC. iarc.frnih.govnemi.govaccustandard.com Following derivatization, the sample is injected into the GC system. The separated esters are then measured by an electron capture detector, which is highly sensitive to halogenated compounds. oup.comnemi.gov

Ion chromatography combined with electrospray ionization tandem mass spectrometry (IC-ESI-MS/MS) represents a more modern and direct approach for analyzing this compound. iarc.frnih.gov U.S. EPA Method 557 is a validated method that employs this technology for the determination of haloacetic acids in drinking water. shimadzu.comnemi.gov

This technique separates haloacetic acids in their ionic form using an anion-exchange column. shimadzu.comresearchgate.net A key advantage of IC-ESI-MS/MS is that it allows for the direct injection of aqueous samples, eliminating the need for extraction and chemical derivatization. nemi.govthermoscientific.com The method is designed to separate the target analytes from common anions found in drinking water, such as chloride, sulfate, and carbonate, which are often diverted to waste to prevent interference and suppression of the mass spectrometer's signal. nemi.govresearchgate.net After separation, the analytes are directed into the tandem mass spectrometer, which provides highly selective and sensitive detection through unique mass transitions for each compound. shimadzu.comnemi.gov

A more recent advancement in the analysis of halogenated compounds is the coupling of high-performance liquid chromatography with inductively coupled plasma tandem mass spectrometry (HPLC-ICP-MS/MS). nih.govacs.orgnih.gov This powerful technique offers a rapid and sensitive method for the simultaneous determination of up to nine different chlorinated and brominated acetic acids, including this compound. nih.govacs.orgnih.gov

In this method, HPLC is used to separate the haloacetic acids. nih.gov The eluent from the HPLC column is then introduced into an ICP-MS/MS system, which serves as an element-specific detector. researchgate.net The ICP-MS/MS can be tuned to detect the specific halogen atoms (bromine in the case of DBAA), providing excellent sensitivity and specificity. nih.govnih.gov This approach has been shown to achieve low detection limits and can be applied to various environmental water matrices like tap, ground, and surface water with minimal sample preparation. nih.govacs.orgnih.gov

Sample Preparation and Derivatization Strategies

The sample preparation required for this compound analysis is highly dependent on the chosen analytical technique.

For GC-ECD methods, extensive sample preparation is mandatory. thermofisher.com The process typically begins with the collection of a 40-mL water sample, which is preserved with ammonium (B1175870) chloride to prevent further formation or degradation of disinfection byproducts. nemi.gov The sample is then acidified to a pH of less than 0.5. epa.govnemi.gov A liquid-liquid extraction (LLE) is performed using a small volume of an organic solvent, most commonly methyl tert-butyl ether (MTBE). epa.govnemi.govaccustandard.com The haloacetic acids are partitioned into the MTBE phase. nemi.gov This is followed by the crucial derivatization step, where the extracted acids are converted to their corresponding methyl esters by adding acidic methanol (B129727) and heating the mixture. epa.goviarc.frnemi.gov Finally, the extract is neutralized with a saturated sodium bicarbonate solution before analysis. nemi.govaccustandard.com

In contrast, methods based on IC-ESI-MS/MS require significantly less sample preparation. nemi.govthermoscientific.com The primary steps involve adding a preservative like ammonium chloride at the time of sample collection and spiking the sample with isotopically labeled internal standards just before analysis. nemi.gov The sample can then be injected directly into the ion chromatograph without any extraction or derivatization, which simplifies the workflow and reduces the potential for analytical errors. nemi.govresearchgate.net

HPLC-ICP-MS/MS methods also boast minimal sample preparation, often requiring only acidification of the sample prior to injection. nih.gov

Method Detection Limits and Quantification Levels in Environmental Samples

The method detection limit (MDL) is a critical performance metric, representing the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. shimadzu.com These limits vary based on the analytical method and the sample matrix.

GC-ECD methods have demonstrated low detection limits for this compound. EPA Method 552.2 reports an MDL of 0.066 µg/L. who.int Another EPA method, 552.1, which also uses GC-ECD after extraction and methylation, has a reported detection limit of 0.012 µg/L. iarc.frnih.gov

IC-ESI-MS/MS methods provide comparable or even lower detection limits. For EPA Method 557, the detection limit for this compound is cited as 0.015 µg/L. iarc.frnih.govshimadzu.com Studies using IC-ESI-MS/MS for analyzing HAAs in high ionic strength waters have reported detection limits for DBAA in the range of 100–700 ng/L (or 0.1-0.7 µg/L). researchgate.net

The HPLC-ICP-MS/MS technique also achieves very low detection limits, reported as 0.8–1.5 μg Br L⁻¹ for brominated acetic acids, which corresponds to low µg/L levels for the compound itself. nih.govacs.orgnih.gov

The practical quantification level for these methods is typically around 1 µg/L. who.int In various water monitoring studies, this compound has been detected at concentrations ranging from not detected to as high as 27 µg/L in drinking water supplies. nih.gov

Table 1: Method Detection Limits (MDLs) for this compound

| Analytical Method | EPA Method | Derivatization Required | Method Detection Limit (MDL) (µg/L) | Source(s) |

|---|---|---|---|---|

| GC-ECD | 552.1 | Yes (Methylation) | 0.012 | iarc.fr, nih.gov |

| GC-ECD | 552.2 | Yes (Methylation) | 0.066 | who.int |

| GC-ECD | Standard Method 6251B | Yes (Methylation) | 0.065 | who.int |

| IC-ESI-MS/MS | 557 | No | 0.015 | iarc.fr, nih.gov, shimadzu.com |

| IC-ESI-MS/MS | Research Method | No | 0.1 - 0.7 | researchgate.net |

| HPLC-ICP-MS/MS | Research Method | No | Low µg/L range | nih.gov, acs.org, nih.gov |

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | DBAA |

| Ammonium chloride | NH₄Cl |

| Bromoacetic acid | BAA |

| Bromochloroacetic acid | BCAA |

| Carbonate | CO₃²⁻ |

| Chloride | Cl⁻ |

| Chloroacetic acid | CAA |

| Dichloroacetic acid | DCAA |

| Methyl tert-butyl ether | MTBE |

| Nitrate | NO₃⁻ |

| Sodium bicarbonate | NaHCO₃ |

| Sulfate | SO₄²⁻ |

| tert-Amyl methyl ether | TAME |

Environmental Fate and Degradation of 2,2 Dibromoacetic Acid

Biotic and Abiotic Transformation in Aqueous and Soil Compartments

2,2-Dibromoacetic acid is frequently identified in the environment as a disinfection byproduct formed during water treatment processes like chlorination, especially when bromide is present in the source water. iarc.fr It can also be formed from the degradation of industrial biocides such as 2,2-dibromo-3-nitrilopropionamide (DBNPA). epa.govregulations.gov Once in aqueous or soil environments, it undergoes both biotic and abiotic transformation processes. Due to its properties, it is not expected to volatilize from moist or dry soil surfaces. nih.gov

Abiotically, this compound is not expected to undergo significant hydrolysis in the environment because it lacks functional groups that readily hydrolyze under typical environmental conditions. nih.gov However, it is a known intermediate in the degradation pathway of other compounds. For instance, the biocide DBNPA hydrolyzes to form dibromoacetonitrile (B109444) (DBAN), then dibromoacetamide (DBAM), and ultimately this compound. asm.orgmtu.edu This resulting this compound has a reported half-life of 300 days and subsequently breaks down into products including glyoxylic acid, oxalic acid, bromide ions, and carbon dioxide. asm.orgmtu.edu

Biotic degradation of this compound has been observed. The bacterium Xanthobacter autotrophicus GJ10 has been shown to utilize this compound as a carbon source, as indicated by the production of halide ions over a 10-day period at 30°C. nih.gov This demonstrates that microorganisms can play a role in its environmental breakdown.

| Process | Details | Degradation Products |

|---|---|---|

| Abiotic Degradation | Reported half-life of 300 days following its formation from DBNPA degradation. asm.orgmtu.edu Hydrolysis is not considered a major pathway. nih.gov | Glyoxylic acid, Oxalic acid, Bromide ions, Carbon dioxide. asm.orgmtu.edu |

| Biotic Degradation | Utilized as a carbon source by bacteria such as Xanthobacter autotrophicus GJ10. nih.gov | Halide ions (indicating breakdown). nih.gov |

Biochemical and Molecular Interactions of 2,2 Dibromoacetic Acid

Enzyme-Mediated Biotransformation Pathways

The biotransformation of 2,2-dibromoacetic acid is a critical process that occurs predominantly in the cytosol of liver cells. nih.gov This metabolic conversion is primarily facilitated by a specific enzyme and results in the formation of key metabolites.

The principal enzyme responsible for the metabolism of this compound is Glutathione (B108866) S-Transferase Zeta (GST-zeta), also known as maleylacetoacetate isomerase. nih.govgenecards.org This enzyme is part of the glutathione S-transferase (GSTs) superfamily, which is crucial for detoxifying various electrophilic compounds. genecards.org GST-zeta catalyzes the glutathione-dependent biotransformation of dihaloacetates, including DBA. nih.gov The process involves the displacement of a bromide ion from DBA by glutathione. nih.govnih.gov While glutathione is essential for this reaction to proceed, it is not consumed in the process. nih.goviarc.fr Studies on the related compound dichloroacetic acid (DCA) show that GST-zeta catalyzes its oxygenation, and this enzymatic activity is present in the liver cytosol of mice, rats, and humans. nih.govnih.gov

The GST-zeta-mediated metabolism of this compound leads to the formation of glyoxylate (B1226380). nih.gov The reaction mechanism proceeds through an intermediate, S-(α-halocarboxymethyl)glutathione, which is then hydrolyzed to yield glyoxylate. nih.govnih.govacs.org Glyoxylate is a significant metabolite that can be further processed through several pathways, including transamination to form glycine, oxidation to oxalate, or decarboxylation to carbon dioxide. nih.gov The formation of glyoxylate is a key step in the biotransformation of dihaloacetates. nih.govnih.gov Research on the analogous compound DCA has confirmed that glyoxylic acid is the stable, observable metabolite of its GST-zeta-catalyzed biotransformation. nih.gov

Genomic Integrity and Stability

Genomic integrity refers to the maintenance of the genome's structure and sequence, which is crucial for preventing mutations and associated diseases. nih.govoncohemakey.com Various cellular processes, such as DNA repair mechanisms, work to protect the genome from damage. nih.gov Exposure to certain chemical agents can challenge this stability. This compound has been shown to cause various forms of DNA damage. iarc.fr It can induce DNA adducts in the livers of mice and cause damage in bacterial, rodent, and human cell lines. iarc.fr Furthermore, it has been observed to cause mutations in bacteria and rodent cells, as well as increase the formation of micronuclei in male mice, which is an indicator of chromosomal damage. iarc.fr The accumulation of DNA damage and the failure of repair mechanisms can lead to genomic instability, characterized by an increased rate of mutation. nih.govmdpi.com

DNA Damage Induction (e.g., Oxidative Stress, Strand Breaks)

This compound (DBA) has been shown to induce DNA damage through mechanisms that include the generation of oxidative stress and the formation of DNA strand breaks. nih.goviarc.fr Studies have demonstrated that exposure to DBA can lead to a significant increase in 8-hydroxydeoxyguanosine (8-OHdG) adducts in the nuclear DNA of liver cells in male B6C3F1 mice. nih.goviarc.fr This increase in 8-OHdG, a common biomarker for oxidative DNA damage, indicates that DBA causes oxidative stress. nih.gov The production of reactive oxygen species (ROS) is a likely contributor to this DNA damage. nih.govresearcher.life

Furthermore, research has indicated that DBA can induce DNA strand breaks. iarc.frnih.gov In vitro studies using Chinese hamster ovary (CHO) cells have shown that DBA causes DNA damage, as measured by the Comet assay. iarc.fr Additionally, DBA has been observed to induce DNA strand breaks in human lymphoblast cell lines. iarc.fr The genotoxic activity of DBA is also supported by findings of DNA damage in Escherichia coli in the SOS repair assay and in primary rat hepatocytes in the unscheduled DNA synthesis assay. iarc.fr This body of evidence suggests that the carcinogenicity of DBA may be linked to a genotoxic mechanism involving both oxidative stress and the induction of DNA strand breaks. nih.gov

Mutagenic Activities in Model Organisms

This compound has demonstrated mutagenic properties in various model organisms, further supporting its genotoxic potential. nih.govwho.int In bacterial systems, DBA was found to be mutagenic in Salmonella typhimurium strain TA100 in the Ames fluctuation test, both with and without metabolic activation. nih.govwho.intoup.com It also showed mutagenic activity in strain TA98. nih.gov However, it was not mutagenic in strain RSJ100, a derivative of TA1535 that contains a rat GSTT1-1 gene. nih.gov

In mammalian cell systems, DBA has been shown to be mutagenic. For instance, it induced an 8-fold higher HGPRT mutant frequency in Chinese hamster ovary (CHO) cells compared to bromoacetic acid. researchgate.net Additionally, DBA increased the number of micronuclei in NIH3T3 cells in vitro, indicating chromosomal damage. nih.gov In vivo studies have also provided evidence of mutagenicity. Significant increases in micronucleated normochromatic erythrocytes were observed in the peripheral blood of male B6C3F1 mice treated with DBA in their drinking water for three months. nih.gov However, it did not induce micronuclei in the erythrocytes of newt (Pleurodeles waltl) larvae. nih.govoup.com

Cellular Metabolic Perturbations

Glycogen (B147801) Accumulation

Exposure to this compound has been linked to significant perturbations in cellular metabolism, most notably the accumulation of glycogen in the liver. oup.comnih.govoup.com Studies in both mice and rats have demonstrated this effect. oup.comoup.com

In female B6C3F1 mice, hepatic glycogen content was significantly increased after just two days of exposure to a high concentration of DBA, and this elevated level was maintained for up to 28 days. oup.com Even lower concentrations of DBA led to increased liver glycogen in mice. oup.com Similarly, in male Fischer 344 rats, DBA exposure resulted in increased hepatic glycogen levels, although a slightly longer duration of exposure was necessary compared to mice. oup.comoup.com This dose-dependent accumulation of glycogen in the liver is a key biochemical effect of DBA. oup.comnih.gov The principal target organ for this effect was identified as the liver, with observed effects including hepatomegaly and cytomegaly alongside glycogen accumulation. who.int

Hepatic Glycogen Content in Mice and Rats After DBA Exposure

| Species | Exposure Duration | DBA Concentration | Observation | Reference |

|---|---|---|---|---|

| Female B6C3F1 Mice | 2 days | 2,000 mg/l | Significant increase in hepatic glycogen (118% increase). | oup.com |

| Female B6C3F1 Mice | Up to 28 days | High and Low | Elevated glycogen levels remained. | oup.com |

| Male Fischer 344 Rats | 4 days | 2,000 mg/l | Significant increase in hepatic glycogen (123% increase). | oup.com |

| Male Fischer 344 Rats | 28 days | Low | Statistically significant increase in liver glycogen. | oup.com |

Peroxisome Proliferation

Another significant cellular metabolic perturbation caused by this compound is the induction of peroxisome proliferation in the liver. nih.goviarc.froup.com This effect has been observed in both mice and rats. iarc.froup.com Peroxisome proliferation is characterized by an increase in the size and number of peroxisomes, which are organelles involved in various metabolic processes, including fatty acid oxidation. oup.com

In female B6C3F1 mice, a significant increase in the activity of lauroyl-CoA oxidase, a marker for peroxisome proliferation, was observed in the liver after exposure to DBA. oup.com Similarly, in male F344 rats, hepatic peroxisome proliferation was evident after exposure to high concentrations of DBA. iarc.froup.com Treatment of cultured hepatocytes from male Long Evans rats with DBA also induced peroxisome proliferation. nih.gov This induction of peroxisomal enzyme activity is a key indicator of the metabolic impact of DBA. oup.comnih.gov

Peroxisome Proliferation in Mice and Rats Induced by DBA

| Species | Exposure Duration | DBA Concentration | Key Finding | Reference |

|---|---|---|---|---|

| Female B6C3F1 Mice | 7 days | 1,000 mg/l | Significant increase in lauroyl-CoA oxidase activity. | oup.com |

| Female B6C3F1 Mice | 4 days | 2,000 mg/l | Greater increase in lauroyl-CoA oxidase activity. | oup.com |

| Male F344 Rats | 2 days | 2,000 mg/l | Significant increase in lauroyl-CoA oxidase activity, remaining elevated for 28 days. | oup.com |

| Male Long Evans Rats (cultured hepatocytes) | 72 hours | 1 mM (217 mg/L) | Induced peroxisome proliferation. | nih.gov |

Comparative Biochemical Analyses with Related Haloacetic Acids

The biochemical effects of this compound (DBA) are often understood in the context of other haloacetic acids (HAAs), particularly its chlorinated analogs, dichloroacetic acid (DCA) and trichloroacetic acid (TCA). oup.comnih.gov Comparative studies reveal both shared and distinct mechanisms of action among these compounds.

DBA shares several biochemical and molecular activities with DCA and TCA, such as the induction of peroxisome proliferation. oup.comnih.gov However, the potency and specific effects can vary. For instance, while both DCA and TCA are peroxisome proliferators, prolonged exposure to TCA maintains the increased activity of the peroxisomal enzyme acyl-CoA oxidase, an effect not seen with DCA. oup.comoup.com DBA, like DCA, induces glycogen accumulation in the liver, an effect not significantly observed with TCA. oup.comnih.gov The severity of effects like hepatomegaly, glycogen accumulation, and cytomegaly was found to be less for DBA than for bromochloroacetic acid. who.int

In terms of genotoxicity, comparative analyses show that DBA is generally more potent than its chlorinated counterpart, DCA. nih.gov Systematic analysis of 12 individual HAAs in mammalian cells revealed a general trend for both cytotoxicity and genotoxicity: iodinated HAAs > brominated HAAs > chlorinated HAAs. nih.gov Specifically, the rank order for genotoxicity was IAA > BAA > CAA > DBAA > DIAA > TBAA > BCAA > BIAA > CDBAA, with DCAA and TCAA not being genotoxic in that particular study. nih.gov Another study assessing mutagenicity in CHO-K1 cells ranked the potency as IA > DBA > BA > CA > DCA > TCA. researchgate.net These comparative data are crucial for understanding the relative toxicological profiles of different HAAs.

Comparative Genotoxicity and Cytotoxicity Ranking of Haloacetic Acids

| Study Endpoint | Rank Order of Potency | Reference |

|---|---|---|

| Genotoxicity in Mammalian Cells | Iodoacetic acid > Bromoacetic acid > Chloroacetic acid > Dibromoacetic acid > Diiodoacetic acid > Tribromoacetic acid > Bromochloroacetic acid > Bromoiodoacetic acid > Chlorodibromoacetic acid | nih.gov |

| Chronic Cytotoxicity in CHO Cells | Iodoacetic acid > Bromoacetic acid > Tribromoacetic acid > Chlorodibromoacetic acid > Diiodoacetic acid > Dibromoacetic acid > Bromodichloroacetic acid > Bromochloroacetic acid > Chloroacetic acid > Bromoiodoacetic acid > Trichloroacetic acid > Dichloroacetic acid | nih.gov |

| Mutagenicity in CHO-K1 Cells (HGPRT assay) | Iodoacetic acid > Dibromoacetic acid > Bromoacetic acid > Chloroacetic acid > Dichloroacetic acid > Trichloroacetic acid | researchgate.net |

Regulatory Frameworks and Environmental Monitoring of 2,2 Dibromoacetic Acid

National Drinking Water Regulations and Standards

United States Environmental Protection Agency (EPA) Regulations

In the United States, 2,2-dibromoacetic acid is regulated by the Environmental Protection Agency (EPA) as part of a group of five haloacetic acids (HAA5). nih.govmytapscore.com These compounds are disinfection byproducts formed when disinfectants like chlorine react with naturally occurring organic matter in water. mytapscore.comagawam.ma.us The HAA5 group includes monochloroacetic acid, dichloroacetic acid, trichloroacetic acid, monobromoacetic acid, and dibromoacetic acid. nih.govnih.gov

The EPA has established a Maximum Contaminant Level (MCL) for the sum of these five haloacetic acids (HAA5) at 0.060 milligrams per liter (mg/L), which is equivalent to 60 parts per billion (ppb). nih.govmass.govmass.govnih.gov This standard is part of the Stage 2 Disinfectants and Disinfection Byproducts Rule (Stage 2 DBPR), which aims to reduce potential health risks associated with disinfection byproducts in public water systems. federalregister.gov The regulations apply to community water systems and nontransient noncommunity water systems that treat water with a primary or residual disinfectant. federalregister.gov While the MCL for the HAA5 mixture is set, there are no individual MCLs for the specific haloacetic acids, including dibromoacetic acid. epa.gov

The following table details the haloacetic acids included in the EPA's HAA5 group:

| Compound | Included in HAA5 Regulation |

| Monochloroacetic acid | Yes |

| Dichloroacetic acid | Yes |

| Trichloroacetic acid | Yes |

| Monobromoacetic acid | Yes |

| This compound | Yes |

Compliance Monitoring for Haloacetic Acids (HAA5)

Public water systems are mandated to regularly monitor for HAA5 to ensure compliance with the established MCL. mass.govolympianwatertesting.com The frequency of this monitoring is typically on a quarterly basis. mass.govmass.gov The results of these tests are reported to the state regulatory agencies and the EPA. olympianwatertesting.com If a public water system exceeds the MCL for HAA5, they are required to inform the public about the violation and take necessary actions to bring the HAA5 levels back into compliance. olympianwatertesting.com

The Stage 2 DBPR requires that compliance be determined based on samples taken from the distribution system at locations with the highest expected HAA5 concentrations. dep.state.pa.us This targeted monitoring ensures that areas of the water system with potentially elevated levels of disinfection byproducts are being evaluated.

Locational Running Annual Average (LRAA) in Regulatory Compliance

Compliance with the HAA5 MCL is not based on a single sample but is determined by calculating a Locational Running Annual Average (LRAA) for each monitoring location in the water distribution system. dep.state.pa.usnd.gov The LRAA is the average of the analytical results from the four most recent calendar quarters of monitoring at a specific sampling site. dep.state.pa.ustexas.gov An MCL violation occurs if the LRAA at any of the monitoring locations exceeds 0.060 mg/L for HAA5. dep.state.pa.ustexas.gov

In addition to the LRAA for MCL compliance, water systems are also required to calculate an Operational Evaluation Level (OEL) for HAA5. nd.govtexas.gov The OEL is a predictive tool calculated using the results from the two previous quarters plus twice the result of the current quarter, all divided by four. texas.gov An exceedance of the OEL for HAA5 (greater than 60 µg/L) indicates a potential for an MCL violation in the upcoming quarter, triggering the need for an operational evaluation to identify and address the cause of the elevated HAA5 levels. nd.govtexas.gov

The formulas for LRAA and OEL are as follows:

| Calculation | Formula |

| LRAA | (Quarter 1 + Quarter 2 + Quarter 3 + Quarter 4) / 4 |

| OEL | (Previous Quarter 1 + Previous Quarter 2 + 2 * Current Quarter) / 4 |

International Guidelines and Policy Considerations for Water Contaminants

Globally, the regulation of this compound and other haloacetic acids varies. The World Health Organization (WHO) has reviewed the toxicity of brominated acetic acids, including dibromoacetic acid. who.int While a Tolerable Daily Intake (TDI) of 20 µg/kg of body weight per day for dibromoacetic acid has been established based on reproductive toxicity studies, the WHO has stated that the available database is considered inadequate for the derivation of a formal guideline value for dibromoacetic acid in drinking water. who.int

In Canada, the guideline for total haloacetic acids is a Maximum Acceptable Concentration (MAC) of 0.08 mg/L (80 µg/L). canada.ca This is also based on a locational running annual average of at least quarterly samples taken from the distribution system. canada.ca The Canadian guideline includes monochloroacetic acid, dichloroacetic acid, trichloroacetic acid, monobromoacetic acid, and dibromoacetic acid. canada.ca

Strategies for Monitoring this compound in Environmental Matrices

Effective monitoring of this compound in environmental matrices, primarily drinking water, relies on standardized analytical methods. escholarship.org Several EPA-approved methods are available for the determination of haloacetic acids. These methods typically involve extraction of the acids from the water sample, derivatization to their methyl esters, followed by analysis using gas chromatography with an electron capture detector (GC-ECD). nih.govwho.int

Commonly used analytical methods include:

EPA Method 552.1: Involves extraction of haloacetic acids on a miniature anion exchange column and their conversion to methyl esters. who.int

EPA Method 552.2: Utilizes a liquid-liquid extraction procedure, followed by the conversion of the acetic acids to their methyl esters. who.int The method detection limit for dibromoacetic acid using this method is 0.066 µg/L. nih.govwho.int

EPA Method 552.3: A liquid-liquid microextraction method with derivatization and GC-ECD analysis, with a detection limit of 0.021 µg/L for dibromoacetic acid. nih.gov

Standard Method 6251B: Employs a micro liquid-liquid extraction procedure combined with gas chromatography and electron capture detection. who.int

To ensure the accuracy of monitoring results, it is crucial to use preservatives or dechlorinating agents, such as ammonium (B1175870) chloride or sodium thiosulfate, in the sample collection bottles. escholarship.org This prevents the continued formation of disinfection byproducts between the time of sample collection and analysis. escholarship.org

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 2,2-dibromoacetic acid (DBAA) in environmental water samples?

- Methodology : Use EPA Method 552.3 or liquid chromatography-mass spectrometry (LC-MS) for quantification. Gas chromatography with electron capture detection (GC-ECD) is also effective for halogenated compounds. Calibration standards should include DBAA-spiked matrices to account for matrix effects.

- Data Reference : DBAA has been detected in U.S. tap water at concentrations up to 0.14 mg/L, with mean levels often below 0.005 mg/L in surface water .

Q. How does DBAA form during water disinfection, and what factors influence its concentration?

- Mechanism : DBAA is a disinfection byproduct (DBP) formed when chlorine reacts with natural organic matter (NOM) in bromide-containing water. Bromide ions catalyze the substitution of chlorine with bromine in haloacetic acid formation.

- Key Factors :

- Bromide ion concentration in source water.

- Organic precursor types (e.g., hydrophobic NOM fractions and low-molecular-weight acids like citric acid) .

- Disinfection method (e.g., chlorination vs. sulfate radical-based oxidation, which favors DBAA over bromoform) .

Q. What are the primary metabolic pathways and toxicokinetic profiles of DBAA in mammalian systems?

- Metabolism : DBAA is rapidly absorbed in the gastrointestinal tract (peak blood concentration in rats at ~1 hour post-exposure). It undergoes glutathione-dependent biotransformation in the liver cytosol via glutathione S-transferase zeta (GST-zeta) to glyoxylate, which is further metabolized to glycine or oxalate .

- Toxicokinetics :

- Half-life: Short (exact data limited).

- Target organs: Liver (hepatocellular necrosis, glycogen accumulation) and testes (atrophy in rodents) .

Advanced Research Questions

Q. How should chronic toxicity studies be designed to assess DBAA’s carcinogenic potential in rodent models?

- Experimental Design :

- Exposure : Administer DBAA via drinking water at doses spanning 0.5–2.0 g/L for 2 years.

- Endpoints : Monitor hepatocellular adenomas/carcinomas (mice), mesotheliomas (rats), and leukemias (rats) .

- Controls : Include vehicle (water) and positive controls (e.g., dichloroacetic acid).

- Data from Prior Studies :

- Mice: Increased hepatoblastomas (males) and alveolar adenomas (both sexes).

- Rats: Elevated mesothelioma (males) and mononuclear cell leukemia (females) .

Q. What molecular mechanisms explain DBAA’s genotoxic and epigenetic effects?

- Genotoxicity :

- DNA adduct formation in mouse liver.

- Glyoxylate (metabolite) induces mutations in bacterial assays .

- Epigenetic Effects :

- DNA hypomethylation in hepatic tissues, linked to proto-oncogene activation (e.g., c-myc) .

- Experimental Validation : Use comet assays for DNA damage and bisulfite sequencing for methylation analysis in vitro (e.g., HepG2 cells) and in vivo.

Q. What experimental controls are critical when studying DBAA’s endocrine-disrupting effects in vitro?

- Controls :

- Positive : Bisphenol A or DES for estrogenic activity.

- Negative : Solvent-only (e.g., DMSO).

- Viability : Measure cell proliferation (MTT assay) to exclude cytotoxicity confounders.

- Key Endpoints :

- Receptor binding (e.g., estrogen/androgen receptors).

- Steroidogenic enzyme activity (e.g., CYP17A1) .

Safety and Compliance

Q. What safety protocols are essential for handling DBAA in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.